molecular formula C8H6N4O2 B13016361 8-Nitrocinnolin-4-amine

8-Nitrocinnolin-4-amine

Katalognummer: B13016361
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: CQKJJCVHSNBDTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Nitrocinnolin-4-amine is an organic compound characterized by the presence of a nitro group attached to the cinnoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives. One common method includes the nitration of cinnoline using nitric acid in the presence of sulfuric acid, followed by the reduction of the nitro group to an amine group using reducing agents such as tin powder in hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Nitrocinnolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin powder in hydrochloric acid or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cinnoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-Nitrocinnolin-4-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Nitrocinnolin-4-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro group allows for redox reactions, which can influence cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Nitrocinnolin-4-amine is unique due to the presence of both a nitro and an amine group on the cinnoline ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Eigenschaften

Molekularformel

C8H6N4O2

Molekulargewicht

190.16 g/mol

IUPAC-Name

8-nitrocinnolin-4-amine

InChI

InChI=1S/C8H6N4O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H,(H2,9,11)

InChI-Schlüssel

CQKJJCVHSNBDTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.